Product packaging for 2-(3-Phenylpropyl)furan(Cat. No.:CAS No. 5073-13-2)

2-(3-Phenylpropyl)furan

Cat. No.: B12681956
CAS No.: 5073-13-2
M. Wt: 186.25 g/mol
InChI Key: HWYJSJWNOAJXLT-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)furan, with the CAS Registry Number 5073-13-2, is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . This compound is categorized among natural substances and extractives and has been identified in nature, specifically in the flower oil of Ruta graveolens (rue) from Colombia . Its natural occurrence makes it a compound of interest in the study of flavors, fragrances, and plant metabolites. Researchers can utilize this high-purity compound as a standard or reference material in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile substances . It also serves as a valuable building block in organic synthesis for the development of more complex molecules. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O B12681956 2-(3-Phenylpropyl)furan CAS No. 5073-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5073-13-2

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-(3-phenylpropyl)furan

InChI

InChI=1S/C13H14O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,4,8-9H2

InChI Key

HWYJSJWNOAJXLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropyl)furan can be achieved through several methods. One common approach involves the condensation of ethyl furfurylidenecyanoacetate with phenylmagnesium bromide, followed by decarboxylation to yield β-(2-furyl)hydrocinnamonitrile. This intermediate is then reduced using lithium aluminum hydride to produce 2-(3-amino-1-phenylpropyl)furan .

Another method involves the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of gold or silver catalysts. This reaction proceeds through the formation of an alkynyl alcohol intermediate, which cyclizes to form the furan ring .

Industrial Production Methods

Industrial production of furans, including this compound, often involves catalytic processes. For example, the decarbonylation of furfural using palladium or nickel catalysts is a common industrial method to produce furan derivatives . Additionally, the copper-catalyzed oxidation of butadiene can be used to synthesize furans on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized derivatives.

    Reduction: Reduction of nitriles to amines using reagents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used for the reduction of nitriles to amines.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(3-amino-1-phenylpropyl)furan.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(3-Phenylpropyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity. The phenylpropyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Comparison with Analogous Furan Derivatives

Key structural analogs of 2-(3-phenylpropyl)furan include compounds with variations in the substituent groups or ring saturation (Table 1).

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound Phenylpropyl chain on furan C₁₃H₁₄O 186.25 Unsaturated furan ring
2-(3-Phenylpropyl)tetrahydrofuran Saturated tetrahydrofuran ring C₁₃H₁₈O 190.28 Tetrahydrofuran (oxygen in saturated ring)
2-(3-Amino-1-phenylpropyl)furan Amino group on phenylpropyl chain C₁₃H₁₅NO 201.27 Functionalized amino group
2-(2-Propenyl)furan Allyl substituent on furan C₇H₈O 108.14 Short unsaturated allyl chain
2-Furfuryl-5-methylfuran Methyl and furfuryl groups on furan C₁₀H₁₀O₂ 162.19 Disubstituted furan with methyl and furfuryl

Key Observations :

  • Ring Saturation : The tetrahydrofuran analog (CAS 3208-40-0) has a saturated ring, enhancing its stability and altering its polarity compared to the unsaturated furan .
  • Functional Groups: The amino derivative (synthesized by Arutyunyan et al.) introduces a reactive NH₂ group, enabling participation in condensation or coordination chemistry .

Physicochemical Properties and Spectroscopic Data

Table 2: Physicochemical Properties

Compound Boiling Point (°C) Solubility Spectroscopic Data (Key Peaks)
This compound Not reported Lipophilic GC-MS: m/z 186 (M⁺), furan ring C-O stretch ~1015 cm⁻¹
2-(3-Phenylpropyl)tetrahydrofuran 265–270 Low water solubility ¹H-NMR: δ 1.6–2.1 (m, tetrahydrofuran protons)
2-(2-Propenyl)furan ~150–160 Moderate volatility IR: Allyl C=C stretch ~1640 cm⁻¹

Notes:

  • The lipophilic nature of this compound makes it suitable for applications in non-polar matrices, such as flavor encapsulation .
  • The tetrahydrofuran derivative’s higher molecular weight correlates with a higher boiling point compared to unsaturated analogs .

Reactivity Insights :

  • The unsaturated furan ring in this compound is susceptible to electrophilic substitution, while the tetrahydrofuran analog undergoes ring-opening reactions under acidic conditions .
  • The amino group in 2-(3-amino-1-phenylpropyl)furan facilitates Schiff base formation, useful in pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-(3-Phenylpropyl)furan, and how can purity be verified?

  • Answer: A validated synthesis route involves nickel-catalyzed cross-coupling of alkyl electrophiles. For example, this compound was synthesized in 80% yield via column chromatography (SiO₂, 90:10 hexane:ethyl acetate) and characterized using ¹H/¹³C NMR and HRMS. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.37–7.19 (m, aromatic), 6.35–6.02 (m, furan), 2.76–2.67 (m, propyl chain).
  • ¹³C NMR: 156.11 (furan C-O), 128.62–125.95 (aromatic carbons) .
  • Purity is confirmed via retention time alignment in GC/HPLC and comparison to reference standards.

Q. How can researchers address the lack of direct toxicity data for this compound?

  • Answer: Surrogate-based approaches are recommended. For example, the U.S. Department of Energy’s 2016 assessment derived a hypothetical toxicity threshold (HTFOEL) of 1 ppb using furan analogs, focusing on hepatic hyperplasia and carcinogenicity endpoints in rodents . Researchers should cross-validate results with structurally related compounds (e.g., substituted furans) and prioritize in vitro assays (e.g., Ames test, CYP450 inhibition) before in vivo studies.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Answer: Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) and electron ionization is optimal. Method parameters include:

  • Column: 30 m × 0.25 mm × 0.25 μm.
  • Temperature gradient: 40°C (2 min) → 10°C/min → 280°C (5 min).
  • Quantify using selective ion monitoring (SIM) for m/z 187.1123 (M+H⁺) .

Advanced Research Questions

Q. How do structural modifications at the 2- or 3-positions of the phenylpropyl chain influence binding to neurotransmitter transporters?

  • Answer: Systematic SAR studies reveal that substituents like fluoro, hydroxyl, or methyl groups at the 2-position enhance dopamine transporter (DAT) affinity while reducing serotonin transporter (SERT) selectivity. For instance, 3-phenylpropyl analogs with 2-fluoro substitution showed 10-fold higher DAT binding (Ki = 1.2 nM) compared to unsubstituted derivatives. Computational docking (e.g., AutoDock Vina) and comparative molecular field analysis (CoMFA) are critical for rational design .

Q. What experimental strategies resolve contradictions in surrogate-based toxicity predictions for this compound?

  • Answer: Discrepancies between surrogate models (e.g., furan vs. methylfurans) require multi-tiered validation:

In silico profiling: Use QSAR tools (e.g., OECD Toolbox) to predict reactivity and metabolic pathways.

In vitro hepatotoxicity assays: Monitor bile duct hyperplasia in 3D liver spheroids.

Dose-response modeling: Apply benchmark dose (BMD) analysis to refine HTFOEL thresholds .

Q. How can dimerization kinetics of this compound derivatives inform stability in pharmacological formulations?

  • Answer: Substituents on the furan ring (e.g., α-methyl groups) significantly alter dimerization rates. For example, α-methyl-substituted furans dimerize via [4+4] cycloaddition at 10× slower rates than unsubstituted analogs. Accelerated stability testing (40°C/75% RH) combined with HPLC tracking of dimer peaks (e.g., m/z 374 for C26H30O2) is recommended for shelf-life estimation .

Q. What challenges arise in synthesizing enantiomerically pure this compound derivatives for CNS-targeted studies?

  • Answer: Chirality in the phenylpropyl chain introduces synthetic complexity. Solutions include:

  • Chiral auxiliaries: Use (S)- or (R)-BINOL-phosphoric acids for asymmetric catalysis.
  • Enzymatic resolution: Lipase-mediated hydrolysis of racemic esters (e.g., 3-phenylpropyl isobutyrate) achieves >95% ee .

Methodological Considerations

  • Data Contradictions: Conflicting toxicity or SAR data should be resolved via meta-analysis of cross-study parameters (e.g., assay type, cell lines) and controlled replication .
  • Advanced Characterization: Combine X-ray crystallography (for solid-state structure) and molecular dynamics simulations (for ligand-receptor interactions) to validate mechanistic hypotheses .

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